Lipophilicity Reduction Enhances Aqueous Compatibility
The computed XLogP3-AA of 1-(oxazolo[4,5-c]pyridin-2-yl)ethanol is 0.2 [1], compared to 1.1 for 2-methyloxazolo[4,5-c]pyridine [2] and approximately 1.5 for 2-ethyloxazolo[4,5-c]pyridine . The hydroxyl group reduces lipophilicity by 0.9 and 1.3 log units, respectively, placing the target compound firmly within the favorable drug-like lipophilicity range (XLogP < 3), while the 2-ethyl analog approaches the upper bound of optimal oral absorption space.
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 0.2 |
| Comparator Or Baseline | 2-Methyloxazolo[4,5-c]pyridine: XLogP3-AA = 1.1; 2-Ethyloxazolo[4,5-c]pyridine: XLogP3-AA ≈ 1.5 |
| Quantified Difference | ΔXLogP3 = −0.9 (vs. 2-methyl); ΔXLogP3 ≈ −1.3 (vs. 2-ethyl) |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2021.05.07); 2-ethyl value from chem960.com database |
Why This Matters
Lower lipophilicity correlates with reduced non-specific protein binding, lower metabolic clearance risk, and improved aqueous solubility—critical parameters for assay compatibility in biochemical and cell-based screening cascades.
- [1] PubChem CID 73554385: 1-(Oxazolo[4,5-c]pyridin-2-yl)ethanol – XLogP3-AA. National Center for Biotechnology Information. View Source
- [2] PubChem CID 14666224: 2-Methyloxazolo[4,5-c]pyridine – XLogP3-AA. National Center for Biotechnology Information. View Source
